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Histological Evidence for Tumor Eradication

A key study provides direct pathological verification of tirabrutinib's efficacy in a human patient with

relapsed/refractory PCNSL [1] [2].

Patient Case: A 64-year-old woman with recurrent PCNSL was treated with 480 mg tirabrutinib once

daily in a phase I/II clinical trial [2].
Radiological Response: MRI scans showed the complete disappearance of a cerebellar lesion one

month after starting treatment [2].
Histological Verification: The patient died 43 days after treatment initiation due to an adverse event

(suspected pneumocystis pneumonia and interstitial pneumonia). A subsequent autopsy of the entire
brain found no viable tumor cells at the site of the original cerebellar lesion, confirming complete

pathological eradication of the tumor cells [1] [2].

This case offers the first reported histological proof in humans that tirabrutinib can achieve complete tumor

cell obliteration in PCNSL [2].

Clinical Efficacy Data from Meta-Analysis

A 2025 meta-analysis of seven clinical trials provides a broader view of tirabrutinib's performance across

several B-cell malignancies, showing strong overall efficacy [3]. The table below summarizes the pooled
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efficacy outcomes.

Efficacy Outcome
Pooled Rate
(Range)

Key Findings by Cancer Type

Overall Response Rate (ORR) 72.5% [3] Consistent high activity across
subtypes [3]

Complete Response (CR) Rate 18.6% [3] PCNSL studies reported CR rates of
34% [2]

Partial Response (PR) Rate 41.1% [3] Major contributor to overall response
[3]

Median Progression-Free Survival
(PFS)

Not pooled Highest in CLL (38.5 months) [3]

Mechanism of Action and Experimental Analysis

Tirabrutinib is a second-generation, potent, irreversible, and highly selective Bruton’s tyrosine kinase

(BTK) inhibitor [3] [4]. Its anti-tumor mechanism has been investigated using phosphoproteomic and

transcriptomic analyses in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) models [4].
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The mechanistic workflow shows that tirabrutinib binds BTK, disrupting survival signals and gene

expression to suppress tumors [4]. Key experimental findings include:

High Selectivity: Biochemical kinase profiling demonstrated that tirabrutinib has a superior
selectivity profile compared to the first-generation BTK inhibitor ibrutinib, which may contribute to an

improved safety profile [4].
Pathway Inhibition: In ABC-DLBCL cell lines, treatment with tirabrutinib led to the downregulation

of key oncogenic signaling pathways, including ERK and AKT [4].
Gene Expression Changes: Transcriptomic analysis in a xenograft model revealed that tirabrutinib
treatment decreased gene expression signatures related to IRF4, a transcription factor critical for the
survival of certain B-cell lymphomas [4].
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Safety and Adverse Events

The safety profile of tirabrutinib is generally manageable, though certain adverse events (AEs) require

attention [3] [5].

Common AEs: The most common adverse event is neutropenia (both all grades and grade ≥3).

There is also a reported high incidence of skin-related adverse events [3].
Serious AEs: In the PCNSL studies, grade ≥3 adverse events occurred in 52.3% of patients. Serious

adverse events, including one treatment-related death due to pneumocystis jirovecii pneumonia and
interstitial lung disease, have been reported, highlighting the need for vigilant monitoring and

prophylaxis [5] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s545415?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11059299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11059299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8077707/
https://www.smolecule.com/products/s545415?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8077707/
https://ehoonline.biomedcentral.com/articles/10.1186/s40164-021-00222-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996800/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0282166
https://pmc.ncbi.nlm.nih.gov/articles/PMC11059299/
https://www.smolecule.com/products/b545415#tirabrutinib-histological-verification-tumor-eradication
https://www.smolecule.com/products/b545415#tirabrutinib-histological-verification-tumor-eradication
https://www.smolecule.com/products/b545415#tirabrutinib-histological-verification-tumor-eradication
https://www.smolecule.com/products/s545415?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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